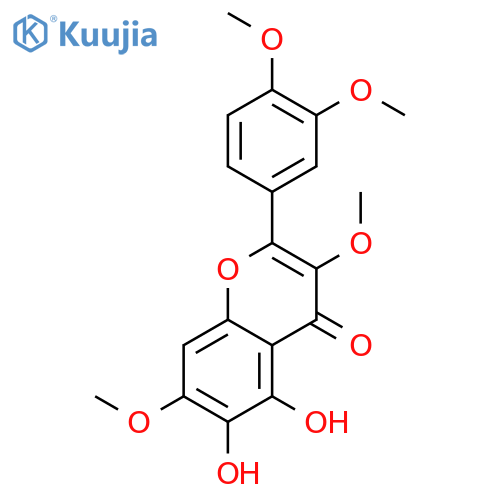

Cas no 63296-15-1 (2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on)

63296-15-1 structure

商品名:2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on

2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on 化学的及び物理的性質

名前と識別子

-

- 2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on

- 2-(3,4-dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-one

- 5,6-Dihydroxy-3,3',4',7-tetramethoxy-flavon

- 5,6-dihydroxy-3,7,3',4'-tetramethoxyflavone

- quercetagetin 3,7,3',4'-tetramethyl ether

- LMPK12113012

- 5,6-Dihydroxy-3,3',4',7-tetramethoxyflavone

- 63296-15-1

- AKOS040762739

-

- インチ: InChI=1S/C19H18O8/c1-23-10-6-5-9(7-11(10)24-2)18-19(26-4)17(22)14-12(27-18)8-13(25-3)15(20)16(14)21/h5-8,20-21H,1-4H3

- InChIKey: DXEKSOHHLFZGKA-UHFFFAOYSA-N

- ほほえんだ: COc1ccc(cc1OC)-c1oc2cc(OC)c(O)c(O)c2c(=O)c1OC

計算された属性

- せいみつぶんしりょう: 374.10016753g/mol

- どういたいしつりょう: 374.10016753g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 576

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 104Ų

2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN5540-5 mg |

5,6-Dihydroxy-3,7,3',4'-tetramethoxyflavone |

63296-15-1 | 98% | 5mg |

¥ 3,230 | 2023-07-11 | |

| TargetMol Chemicals | TN5540-5mg |

5,6-Dihydroxy-3,7,3',4'-tetramethoxyflavone |

63296-15-1 | 5mg |

¥ 3230 | 2024-07-20 | ||

| TargetMol Chemicals | TN5540-1 mL * 10 mM (in DMSO) |

5,6-Dihydroxy-3,7,3',4'-tetramethoxyflavone |

63296-15-1 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3,330 | 2023-07-11 | |

| TargetMol Chemicals | TN5540-1 ml * 10 mm |

5,6-Dihydroxy-3,7,3',4'-tetramethoxyflavone |

63296-15-1 | 1 ml * 10 mm |

¥ 3330 | 2024-07-24 | ||

| TargetMol Chemicals | TN5540-5mg |

5,6-Dihydroxy-3,7,3',4'-tetramethoxyflavone |

63296-15-1 | 5mg |

¥ 3230 | 2024-07-24 | ||

| TargetMol Chemicals | TN5540-1 ml * 10 mm |

5,6-Dihydroxy-3,7,3',4'-tetramethoxyflavone |

63296-15-1 | 1 ml * 10 mm |

¥ 3330 | 2024-07-20 |

2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on 関連文献

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

63296-15-1 (2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on) 関連製品

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量